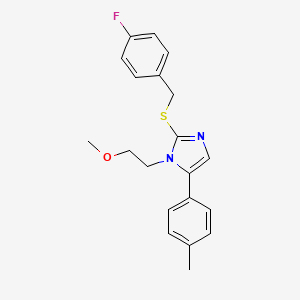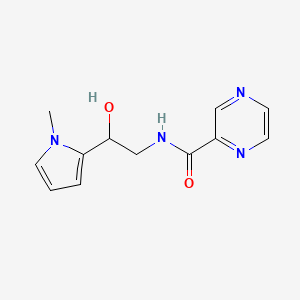![molecular formula C9H10FN3O B2474827 [(E)-[1-(4-fluorophenyl)ethylidene]amino]urea CAS No. 120445-82-1](/img/structure/B2474827.png)
[(E)-[1-(4-fluorophenyl)ethylidene]amino]urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“[(E)-[1-(4-fluorophenyl)ethylidene]amino]urea” is a chemical compound with the CAS Number: 120445-82-1. It has a molecular weight of 195.20 and a molecular formula of C9H10FN3O .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a fluorophenyl group attached to an ethylidene group, which is in turn attached to an amino group . The exact geometry and bond lengths would require more detailed analysis, such as X-ray crystallography or computational modeling .Physical And Chemical Properties Analysis
“this compound” is a solid at room temperature. The boiling point and other specific physical and chemical properties are not specified in the sources I found .科学的研究の応用
Antifungal Activity
One of the prominent applications of derivatives of (E)-[1-(4-fluorophenyl)ethylidene]amino]urea is in antifungal research. Mishra, Singh, and Wahab (2000) investigated the antifungal activity of N(1)- and N(3)-(4-fluorophenyl) ureas against A. niger and F. oxyporum. The study highlighted the potential of these compounds in fungitoxic action and correlated their results with the structural features of the tested compounds (Mishra, Singh, & Wahab, 2000).
Cancer Cell Proliferation
Research by Parihar et al. (2003) explored the effects of 1-ethyl-2-benzimidazolinone (1-EBIO) and riluzole on human prostate cancer cells, utilizing derivatives similar to (E)-[1-(4-fluorophenyl)ethylidene]amino]urea. They discovered that these compounds evoked concentration-dependent increases in cell proliferation, indicating the significant role of intermediate-conductance Ca(2+)-activated K(+) channels in human prostate cancer cell proliferation (Parihar et al., 2003).
Genotoxicity Studies
Thust et al. (1980) conducted genotoxicity studies on nitrosoureas including 1-methyl-1-nitroso-3-(p-fluorophenyl)urea, a compound structurally related to (E)-[1-(4-fluorophenyl)ethylidene]amino]urea. They evaluated the induction of chromosomal aberrations and sister-chromatid exchanges in cells, revealing the potential genotoxic effects of these compounds (Thust, Mendel, Schwarz, & Warzok, 1980).
Synthetic Chemistry Applications
Thalluri et al. (2014) demonstrated the use of a related compound, Ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate, in the Lossen rearrangement process for synthesizing ureas from carboxylic acids. This highlights the application of such compounds in synthetic chemistry, particularly in the production of ureas (Thalluri, Manne, Dev, & Mandal, 2014).
Molecular Devices and Complexation
Lock et al. (2004) studied the complexation of E-4-(2-(4- tert - butylphenyl) ethen-1- yl)benzoate, a stilbene compound, with urea-linked cyclodextrins. Their research showed how these complexes can function as molecular devices, suggesting potential applications in molecular engineering and nanotechnology (Lock, May, Clements, Lincoln, & Easton, 2004).
Antimicrobial and Analgesic Activities
Tirlapur and Noubade (2010) synthesized new compounds from 4-aminotoluidine and urea, evaluating them for antimicrobial and analgesic activities. This research underscores the pharmaceutical potential of (E)-[1-(4-fluorophenyl)ethylidene]amino]urea derivatives (Tirlapur & Noubade, 2010).
Antioxidant Activity
Nagavolu et al. (2017) conducted research on Schiff bases and azetidines derived from phenyl urea derivatives, including compounds related to (E)-[1-(4-fluorophenyl)ethylidene]amino]urea, and evaluated their in-vitro antioxidant potentials. Such studies highlight the possible use of these compounds in the development of antioxidants (Nagavolu, Velusamy, Chechugari, & Yalavarthi, 2017).
作用機序
Safety and Hazards
将来の方向性
The future directions for research on “[(E)-[1-(4-fluorophenyl)ethylidene]amino]urea” could include further investigation into its synthesis, reactions, and potential applications. This could involve more detailed studies on its physical and chemical properties, as well as its behavior in biological systems .
特性
IUPAC Name |
[(E)-1-(4-fluorophenyl)ethylideneamino]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FN3O/c1-6(12-13-9(11)14)7-2-4-8(10)5-3-7/h2-5H,1H3,(H3,11,13,14)/b12-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYYTYSQJWLDRSR-WUXMJOGZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=O)N)C1=CC=C(C=C1)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\NC(=O)N)/C1=CC=C(C=C1)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

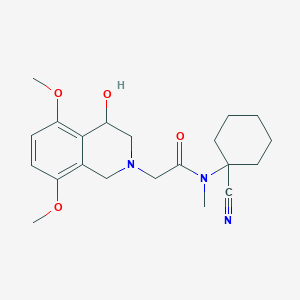
![3-(4-Chlorophenyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B2474748.png)

![N'-{(E)-[2-(4-methylpiperazino)-1,3-thiazol-5-yl]methylidene}-4-(trifluoromethyl)benzenecarbohydrazide](/img/structure/B2474750.png)
![Methyl (4R)-6-bromo-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxohexanoate](/img/structure/B2474751.png)
![3-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}-1-phenyldihydro-1H-pyrrole-2,5-dione](/img/structure/B2474752.png)
![2-((2-(2-methoxyphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2474753.png)
![1-(2-methoxybenzyl)-2-methyl-1H-benzo[d]imidazole hydrochloride](/img/structure/B2474755.png)
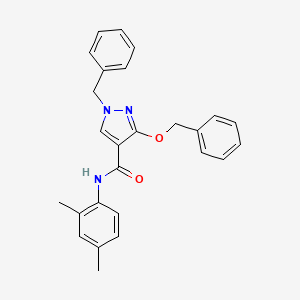
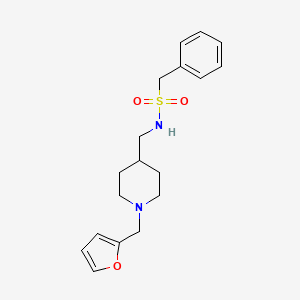
![2-oxo-N-[2-(propan-2-yl)phenyl]-2H-chromene-6-sulfonamide](/img/structure/B2474763.png)
![N-(4-fluorophenyl)-2-((2-(2-fluorophenyl)-6-(hydroxymethyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2474764.png)
